Betulinic glycine amide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20?,21-/m0/s1 |
InChI Key |
GZVCWRAFPVCGPA-LBAQZLPGSA-N |
Isomeric SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O |
Canonical SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Betulinic Glycine Amide
Methodologies for Conjugation of Glycine (B1666218) to Betulinic Acid
The conjugation of glycine to the C-28 carboxylic acid of betulinic acid involves the formation of an amide bond. This transformation requires specific chemical strategies to activate the carboxylic acid and facilitate its reaction with the amino group of glycine. Several effective methods have been established.
One common approach involves the activation of the C-28 carboxylic acid. This can be achieved by converting it into a more reactive intermediate, such as an acyl chloride. For instance, acetylated betulinic acid can be treated with oxalyl chloride to form the corresponding acyl chloride. nih.gov This highly reactive intermediate is then reacted with a glycine ester (e.g., glycine methyl ester) in the presence of a base like triethylamine (B128534) to yield the protected amide conjugate. nih.gov Subsequent hydrolysis of the ester and any protecting groups on the betulinic acid scaffold produces the final betulinic glycine amide.
Another widely used method employs peptide coupling agents. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) in combination with an additive like N-hydroxybenzotriazole (HOBt) are effective for direct amide bond formation. nih.gov In this procedure, the coupling agents activate the C-28 carboxylic acid, allowing for a direct and efficient reaction with the glycine nucleophile, often used in its ester form to prevent self-polymerization.
Enzymatic synthesis offers a greener alternative to traditional chemical methods. Lipases, such as the immobilized Novozym 435 from Candida antarctica, can catalyze the direct amidation of betulinic acid. researchgate.net This biocatalytic approach is performed in an organic solvent, and optimization of parameters like reaction time, temperature, and substrate molar ratio can lead to high yields of the desired amide. researchgate.net Studies have shown that this method is not only efficient but also enhances the cytotoxic profile of the resulting amide compared to the parent betulinic acid. researchgate.net
| Method | Reagents/Catalyst | Key Features | Reference |
| Acyl Chloride Formation | Oxalyl chloride, Triethylamine | Involves activation of the carboxylic acid to a highly reactive acyl chloride before reacting with glycine ester. | nih.gov |
| Peptide Coupling | N,N′-dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt) | Direct coupling of the carboxylic acid and glycine ester using standard peptide synthesis reagents. | nih.gov |
| Enzymatic Synthesis | Immobilized Lipase (Novozym 435) | Biocatalytic method using an enzyme for direct amidation, offering a more environmentally friendly process. | researchgate.net |
Exploration of C-28 and Other Positional Modifications
The core structure of this compound serves as a scaffold for further chemical derivatization aimed at fine-tuning its properties. Modifications are explored at the C-28 position and other reactive sites on the pentacyclic triterpene skeleton.
C-28 Position: The modifications at the C-28 position are not limited to a single glycine unit. Researchers have synthesized analogs by extending the peptide chain. For example, derivatives incorporating a diglycylglycine or a glycylglycine (B550881) moiety have been created. mdpi.comdntb.gov.ua These modifications can influence the molecule's interaction with biological targets and alter its physicochemical properties. The introduction of different amino acids or peptide sequences at this position is a key strategy for developing analogs with specific activities. researchgate.net
Other Positional Modifications: The betulinic acid skeleton offers several other sites for chemical alteration, which can be combined with the C-28 glycine amide modification to create multifunctional derivatives. researchgate.netbenthamdirect.com
C-2/C-3 Positions: The A-ring of the triterpene is a common target for modification. For instance, an indole (B1671886) framework has been fused at the C-2 and C-3 positions of betulinic acid before its conjugation with glycine at C-28. mdpi.com This combination of modifications has been shown to significantly enhance the molecule's cytotoxic effects. mdpi.com The C-3 hydroxyl group is another key site; it can be acylated or otherwise modified to improve activity. mdpi.com
C-20 Position: The olefinic bond at the C-20 position is also a target for derivatization to develop novel analogs. bohrium.com
These multi-site modifications result in complex derivatives where the properties of the glycine amide at C-28 are synergistically enhanced by changes elsewhere in the molecule.
Design of Analogs for Enhanced Biological Action
The primary motivation for synthesizing analogs of this compound is to improve upon the biological activities of the parent compound, betulinic acid. Key goals include enhancing anticancer efficacy and overcoming limitations such as poor water solubility. mdpi.comnih.gov
Enhanced Cytotoxicity: A major focus is the development of derivatives with superior potency against cancer cell lines. Research has demonstrated that the conjugation of betulinic acid with amino acids can lead to compounds with improved cytotoxic profiles. researchgate.net For example, converting the C-28 carboxylic acid of a 2,3-indolo-betulinic acid derivative to a glycine or glycylglycine amide significantly increases its inhibitory activity against human melanoma cells. mdpi.com This enhancement is attributed to altered cellular uptake, solubility, and interaction with intracellular targets.
The following table presents research findings on the antiproliferative activity of betulinic acid (BI) and its indole-glycine conjugates against the A375 human melanoma cell line, demonstrating the enhanced action of the analogs.
| Compound | Description | IC₅₀ (µM) against A375 Cells | Fold Increase in Activity vs. BA4 | Reference |
| Betulinic Acid (BI) | Parent natural compound | 17.62 (approx.) | - | mdpi.com |
| BA4 | 2,3-indolo-betulinic acid | 17.62 | Baseline | mdpi.com |
| BA3 | N-(2,3-indolo-betulinoyl)glycine | 8.11 | ~2.2x | mdpi.com |
| BA2 | N-(2,3-indolo-betulinoyl)glycylglycine | 9.15 | ~2.2x | mdpi.com |
| BA1 | N-(2,3-indolo-betulinoyl)diglycylglycine | 5.7 | ~3.1x | mdpi.com |
Improved Physicochemical Properties: A significant drawback of betulinic acid for therapeutic development is its poor solubility in aqueous solutions. mdpi.comdntb.gov.ua The design of amino acid conjugates is a direct strategy to address this limitation. The introduction of the polar glycine moiety, particularly in its free acid form, has been shown to improve water solubility while maintaining the desired cytotoxicity. researchgate.netmdpi.com This improved solubility is crucial for potential in vivo applications, as it can lead to better absorption and bioavailability. nih.gov
Preclinical Assessment of Biological Activities of Betulinic Glycine Amide
In Vitro and In Vivo Anticancer Efficacy
Derivatives of betulinic acid, including amide conjugates, have demonstrated significant anticancer properties in preclinical studies. jpccr.eunih.gov These compounds are investigated for their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with processes essential for tumor progression.
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Betulinic acid and its derivatives exhibit cytotoxic effects against a variety of human cancer cell lines. jpccr.eumdpi.com Studies have shown that these compounds can reduce the viability of cancer cells in a dose-dependent manner. mdpi.com For instance, derivatives of 2,3-indolo-betulinic acid with glycine (B1666218) moieties have shown enhanced antiproliferative activity against A375 human melanoma cells. mdpi.com One such derivative, N-(2,3-indolo-betulinoyl)diglycylglycine (BA1), exhibited a noteworthy IC50 value of 5.7 µM. mdpi.comdntb.gov.ua Another study highlighted that converting methyl ester of glycine conjugates of betulinic acid to the corresponding free acid conjugates enhanced their cytotoxicity against human melanoma (MEL-2) cells. mdpi.com
The antiproliferative effects of betulinic acid derivatives have been observed across a range of cancer cell lines, including those of the breast, prostate, colon, and lung. mdpi.commdpi.com For example, betulinic acid has been shown to inhibit the proliferation of A2780 human ovarian cancer cells with an IC50 of 44.47 μM at 24 hours. mdpi.com Furthermore, certain betulinic acid amides have been found to be highly cytotoxic, with some compounds showing activity in the nanomolar range. researchgate.net
Table 1: In Vitro Anticancer Activity of Betulinic Acid and its Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Source |
|---|---|---|---|---|
| Betulinic acid | A2780 (Ovarian) | MTT | 44.47 µM (24h) | mdpi.com |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 (Melanoma) | Not specified | 5.7 µM | mdpi.comdntb.gov.ua |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 (Melanoma) | Not specified | 10.0 µM | mdpi.com |
| Betulinic acid | A375 (Melanoma) | Sulforhodamine B | 13.3 µM (96h) | mdpi.com |
| Betulinic acid | MEL-2 (Melanoma) | Not specified | 4.2 µg/mL | mdpi.com |
| Betulinic acid glycine conjugate (free acid) | MEL-2 (Melanoma) | Not specified | 1.5 µg/mL | researchgate.net |
| Betulonic acid C28-conjugate with triethylenetetramine | Various | Not specified | GI50: 1.09 to 54.40 µM | dntb.gov.ua |
Induction of Apoptosis in Malignant Cells
A primary mechanism through which betulinic acid and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. d-nb.infonih.gov This process is often mediated through the mitochondrial pathway. nih.govresearchgate.net Studies have shown that these compounds can lead to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. mdpi.com
For example, in A2780 human ovarian cancer cells, betulinic acid treatment led to an upregulation of cleaved caspases-3, -8, and -9, which are key executioners of apoptosis. mdpi.com Similarly, in human cervical cancer HeLa cells, betulinic acid was found to induce apoptosis in a dose- and time-dependent manner, associated with the upregulation of the pro-apoptotic Bax gene and downregulation of the anti-apoptotic Bcl-2 gene. plos.org The induction of apoptosis by betulinic acid derivatives has also been linked to the generation of reactive oxygen species (ROS) within cancer cells. jpccr.eu
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, betulinic acid and its derivatives can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. cellmolbiol.org This prevents the cancer cells from dividing and proliferating.
Research has demonstrated that betulin (B1666924) can cause G2/M phase cell cycle arrest in OVACR-3 ovarian carcinoma cells. cellmolbiol.org A recent study on colon cancer cells revealed that betulinic acid can arrest the cell cycle at the G2/M phase by up-regulating the metallothionein (B12644479) 1G (MT1G) gene. nih.gov This upregulation was associated with changes in cell cycle-related proteins like CDK2 and CDK4. nih.gov
Anti-Angiogenic and Anti-Metastatic Investigations
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to other parts of the body, are critical processes in tumor progression and are key targets for cancer therapy. nih.gov Preclinical studies have indicated that betulinic acid and its derivatives possess both anti-angiogenic and anti-metastatic properties. nih.govresearchgate.net
Betulinic acid has been shown to inhibit the formation of tube-like structures by endothelial cells, a key step in angiogenesis. nih.gov Derivatives of betulinic acid have demonstrated even more potent inhibition of this process. nih.gov In terms of metastasis, betulinic acid has been found to inhibit the migration and invasion of breast cancer cells in vitro. oncotarget.com It achieves this, in part, by inhibiting the activation of proteins like stat3 and FAK, which leads to a reduction in matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion. oncotarget.com
Potentiation of Conventional Therapeutic Modalities
There is growing interest in the potential of natural compounds to enhance the efficacy of conventional cancer treatments like chemotherapy. Some studies suggest that betulinic acid and its derivatives can act synergistically with other therapeutic agents. For instance, dichloroacetate (B87207) (DCA) has been shown to enhance the apoptosis induced by other agents in breast cancer cells, and it is thought that compounds like betulinic acid derivatives could have similar potentiating effects. mdpi.com The ability of these compounds to induce apoptosis and inhibit key cancer-promoting pathways suggests they could be valuable in combination therapies. jpccr.eumdpi.com
Antiviral Spectrum and Mechanistic Investigations
Beyond its anticancer effects, betulinic acid and its derivatives have demonstrated a spectrum of antiviral activity. researchgate.netnih.gov Research has explored their efficacy against both enveloped and non-enveloped viruses.
Studies have shown that betulinic acid and related triterpenes are active against herpes simplex virus. nih.gov Furthermore, betulinic acid has been found to suppress the reproduction of ECHO 6 virus. nih.gov A significant area of investigation has been the anti-HIV activity of betulinic acid derivatives. researchgate.net Some derivatives have been shown to inhibit HIV-1 at an early stage of the viral life cycle, suggesting a mechanism that differs from many existing antiretroviral drugs. researchgate.net This indicates that these compounds could be valuable additions to anti-HIV therapeutic strategies. researchgate.net The antiviral activity of these compounds is an active area of research, with ongoing efforts to elucidate their precise mechanisms of action against various viruses. researchgate.net
Anti-Human Immunodeficiency Virus (HIV-1) Activity
Derivatives of betulinic acid have been recognized for their potential as anti-HIV agents. mdpi.com Modifications at the C-28 position of betulinic acid, where the glycine amide linkage is formed, have been explored to create inhibitors of HIV-1 entry. mdpi.com Research into ionic derivatives of betulinic acid-glycine conjugates has shown that these modifications can lead to significantly improved water solubility. researchgate.net
One study focused on the synthesis and evaluation of ionic derivatives of betulinic acid, including a glycine conjugate, as inhibitors of HIV-1 protease, a critical enzyme for viral replication. mdpi.comresearchgate.net The results indicated that converting betulinic acid into an organic salt form, such as a cholinium-based glycine conjugate, not only improved its solubility by over 100 times but also enhanced its inhibitory activity against HIV-1 protease. researchgate.net Specifically, a cholinium-based derivative of the betulinic acid-glycine conjugate demonstrated a half-maximal inhibitory concentration (IC50) of 22 µg/mL, which was approximately one-third that of the parent betulinic acid (60 µg/mL). researchgate.net
While much research has focused on HIV-1, studies on betulinic acid derivatives against HIV-2 have also been conducted. The addition of a glycine terminus to the C-28 side chain of betulinic acid precursors has shown variable effects on anti-HIV-2 activity. Depending on the specific precursor molecule, the addition of glycine resulted in either a reduction or a more than 10-fold increase in anti-HIV-2 potency. nih.gov This highlights that the structural requirements for optimal activity against HIV-1 and HIV-2 can differ. mdpi.comnih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Cholinium-based Betulinic Glycine Amide derivative | HIV-1 Protease | 22 µg/mL | researchgate.net |
| Betulinic Acid (Parent Compound) | HIV-1 Protease | 60 µg/mL | researchgate.net |
Efficacy against Other Viral Pathogens
The broader antiviral potential of betulinic acid and its derivatives has been investigated against several viral pathogens. Studies have consistently reported the activity of betulinic acid against enveloped viruses like Herpes Simplex Virus (HSV-1 and HSV-2) and influenza virus. koreascience.krnih.govnih.gov However, specific data focusing exclusively on the efficacy of this compound against these other viral pathogens are not extensively available in the reviewed literature. The antiviral activity is often attributed to the parent compound, betulinic acid, which has been shown to suppress the reproduction of HSV and ECHO 6 virus. nih.gov While this compound is synthesized as a derivative with potential antiviral activity, specific research findings detailing its activity spectrum beyond HIV-1 are limited.
Antimicrobial Profile and Pathogen Susceptibility
The antimicrobial properties of betulinic acid derivatives have been evaluated to determine their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Research into the antibacterial effects of glycine-conjugated betulinic acid derivatives has revealed selective activity. A study focusing on N-(2,3-indolo-betulinoyl)glycine (a related amide derivative) demonstrated efficacy against Gram-positive bacteria. nih.gov The compound effectively inhibited the growth of Streptococcus pyogenes and Staphylococcus aureus. nih.gov However, the tested glycine-conjugated compounds showed no significant activity against Gram-negative bacterial strains, namely Pseudomonas aeruginosa and Escherichia coli. nih.gov This suggests a mechanism of action that is more effective against the cellular structure of Gram-positive bacteria. The parent compound, betulinic acid, was found to be inactive against all tested microbial strains in this particular study. nih.gov
| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-(2,3-indolo-betulinoyl)glycine (BA3) | Streptococcus pyogenes ATCC 19615 | 13-16 | koreascience.krnih.gov |
| Staphylococcus aureus ATCC 25923 | 26-32 | koreascience.krnih.gov | |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | Streptococcus pyogenes ATCC 19615 | 13-16 | koreascience.krnih.gov |
| Staphylococcus aureus ATCC 25923 | 26-32 | koreascience.krnih.gov | |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | Pseudomonas aeruginosa ATCC 27853 | Inactive | nih.gov |
| Escherichia coli ATCC 25922 | Inactive | nih.gov |
Antifungal Properties
The antifungal potential of glycine-conjugated betulinic acid derivatives has also been explored. In the same study that assessed antibacterial activity, the compound N-(2,3-indolo-betulinoyl)glycine (BA3) was tested against fungal pathogens. koreascience.kr The findings indicated that this derivative possesses antifungal properties, demonstrating inhibitory activity against both Candida albicans and Candida parapsilosis with a minimum inhibitory concentration (MIC) of 29 µg/mL for both species. koreascience.kr This was noted as the first report of antifungal activity for this class of 2,3-indolo-betulinic acid derivatives. koreascience.kr
| Compound | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-(2,3-indolo-betulinoyl)glycine (BA3) | Candida albicans ATCC 10231 | 29 | koreascience.kr |
| Candida parapsilosis ATCC 22019 | 29 | koreascience.kr |
Anti-Inflammatory Modulatory Effects
Betulinic acid and its derivatives are known to possess significant anti-inflammatory properties. The mechanism of action often involves the modulation of key signaling pathways and the suppression of inflammatory molecules.
Suppression of Pro-Inflammatory Mediators
The anti-inflammatory effects of betulinic acid are largely attributed to its ability to inhibit the production of pro-inflammatory mediators. Research has shown that betulinic acid can suppress the synthesis of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). This suppression is often achieved through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. By blocking this pathway, betulinic acid prevents the transcription of genes that code for these pro-inflammatory molecules.
Furthermore, the amino acid glycine, which is conjugated to form this compound, has its own reported anti-inflammatory properties. Glycine can reduce the activation of NF-κB and has been shown to inhibit the increase of pro-inflammatory cytokines like IL-1β and TNF-α in experimental models. The combination of betulinic acid's inhibitory effects on pro-inflammatory mediators with the intrinsic anti-inflammatory nature of glycine suggests that this compound likely exerts its modulatory effects through the potent suppression of these key inflammatory molecules.
Impact on Immune Cell Activation
While direct studies on this compound's effect on immune cell activation are not extensively detailed in the provided search results, the parent compound, betulinic acid, and its derivatives have been noted for their immunomodulatory activities. mdpi.com For instance, betulin, a precursor to betulinic acid, has been shown to suppress T cell activation. nih.gov It significantly inhibited the activation of NKT and conventional T cells induced by concanavalin (B7782731) A and reduced the production of proinflammatory cytokines such as IFN-γ, TNF-α, and IL-6 in these cell populations. nih.gov This suggests that the immunomodulatory effects of betulinic acid derivatives, potentially including this compound, may stem from their influence on T cell responses. Further research is necessary to specifically elucidate the direct impact of this compound on the activation and function of various immune cells.
Antiprotozoal Activities
This compound is recognized as a derivative of betulinic acid and has been utilized as a precursor in the synthesis of compounds with antiviral and anticancer activities. medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com The broader class of betulinic acid derivatives has demonstrated notable antiprotozoal effects. medchemexpress.eunih.gov
Anti-malarial Research
Research has highlighted the anti-malarial potential of betulinic acid and its derivatives. medchemexpress.eumedchemexpress.comnih.gov Betulinic acid has demonstrated inhibitory activity against the replication of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, in laboratory settings. nih.govmalariaworld.orgnih.gov Specifically, it has shown activity against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of P. falciparum. nih.gov One study reported IC50 values of 9.89 µM for betulinic acid against chloroquine-resistant P. falciparum. nih.gov Another study found IC50 values of 19.6 µg/mL and 25.9 µg/mL against K1 and T9-96 strains, respectively. nih.gov Furthermore, a derivative, betulinic acid acetate, showed a dose-dependent reduction in parasitemia in mice infected with Plasmodium berghei. nih.gov While these findings focus on the parent compound and other derivatives, they underscore the potential of the betulinic acid scaffold, which includes this compound, for the development of new anti-malarial agents.
Anti-leishmanial Investigations
The anti-leishmanial activity of betulinic acid derivatives has been a subject of significant investigation. mdpi.comnih.govnih.gov One particular derivative, referred to as BA5, which is a derivative of betulinic acid, has shown potent activity against several species of Leishmania. mdpi.comfrontiersin.org BA5 inhibited the proliferation of promastigote forms of Leishmania amazonensis, Leishmania major, Leishmania braziliensis, and Leishmania infantum with varying IC50 values. mdpi.comfrontiersin.org It also effectively reduced the percentage of L. amazonensis-infected macrophages and the number of intracellular parasites. frontiersin.org The mechanism of action for BA5 against L. amazonensis promastigotes includes inducing membrane blebbing, flagellar damage, and cell cycle arrest in the G0/G1 phase, leading to apoptosis-like cell death. frontiersin.org A synergistic effect was also observed when BA5 was combined with amphotericin B. frontiersin.org Other studies have also highlighted the leishmanicidal potential of various betulin derivatives. nih.gov
Table 1: In Vitro Anti-leishmanial Activity of Betulinic Acid Derivative BA5
| Leishmania Species | IC50 (µM) against Promastigotes |
|---|---|
| Leishmania amazonensis | 4.5 ± 1.1 mdpi.comfrontiersin.org |
| Leishmania major | 3.0 ± 0.8 mdpi.comfrontiersin.org |
| Leishmania braziliensis | 0.9 ± 1.1 mdpi.comfrontiersin.org |
| Leishmania infantum | 0.15 ± 0.05 mdpi.comfrontiersin.org |
| ***L. amazonensis* (intracellular amastigotes)** | 4.1 ± 0.7 mdpi.comfrontiersin.org |
Anti-trypanosomal Studies
Betulinic acid and its derivatives have demonstrated promising activity against Trypanosoma species, the causative agents of trypanosomiasis. nih.govmdpi.comnih.gov Semi-synthetic amide derivatives of betulinic acid, in particular, have shown enhanced anti-Trypanosoma cruzi activity and selectivity. nih.gov One such derivative, BA5, proved to be an effective and selective agent against T. cruzi. nih.gov It was shown to reduce the invasion process and intracellular parasite development in host cells. nih.gov The mechanism of action for BA5 against T. cruzi involves inducing membrane blebbing, flagella retraction, and the formation of atypical cytoplasmic vacuoles, ultimately leading to necrotic cell death. nih.gov Furthermore, a synergistic effect was observed when BA5 was combined with benznidazole, a current treatment for Chagas disease. nih.gov Other studies have also identified betulinic acid as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, suggesting a potential mechanism for its antitrypanosomal activity. researchgate.net
Other Documented Biological Activities
Antidiabetic Potentials
The potential of betulinic acid and its parent compound, betulin, in the management of diabetes is an area of growing research interest. nih.govtandfonline.comnih.govmdpi.complos.org Betulinic acid has been shown to possess antidiabetic properties by inhibiting key digestive enzymes linked to glucose metabolism, such as α-amylase and α-glucosidase. tandfonline.com Studies have demonstrated its ability to significantly inhibit these enzymes in a dose-dependent manner. tandfonline.com For instance, one study reported an IC50 value of 19.45 ± 0.74 μM for betulinic acid against α-glucosidase. tandfonline.com
Furthermore, research indicates that betulinic acid may improve glucose homeostasis by activating the AMP-activated protein kinase (AMPK) pathway, similar to the action of metformin. plos.org It has been found to stimulate AMPK and increase the expression of glucose transporter 4 (GLUT4) mRNA, which could enhance glucose uptake. plos.org In animal models of diabetes, treatment with betulinic acid has been associated with reduced blood glucose levels, improved insulin (B600854) sensitivity, and a decrease in inflammatory cytokines. nih.govnih.gov While these studies primarily focus on betulinic acid, the findings suggest that its derivatives, like this compound, could also hold therapeutic potential in the context of diabetes.
Table 2: Inhibitory Activity of Betulinic Acid on Key Digestive Enzymes
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| α-Amylase | 150.12 ± 2.46 | tandfonline.com |
| α-Glucosidase | 19.45 ± 0.74 | tandfonline.com |
Hepatoprotective Effects
There are no specific preclinical studies in the reviewed literature that evaluate the direct hepatoprotective activity of this compound. Scientific investigations into the liver-protective capabilities of the lupane-type triterpenoid (B12794562) family have centered on its precursors, betulin and betulinic acid. dntb.gov.uanih.govmdpi.com These studies have explored effects against various models of liver injury, but the findings are specific to those compounds and cannot be directly extrapolated to this compound. While this compound is noted as a derivative of betulinic acid, often synthesized to improve solubility or serve as a precursor for other molecules, dedicated research into its own pharmacological profile in hepatoprotection is not publicly available. dntb.gov.uamedchemexpress.com
Due to the absence of research data, a data table for the hepatoprotective effects of this compound cannot be generated.
Molecular Mechanisms Underlying the Biological Actions
Pathways of Programmed Cell Death Induction
Betulinic glycine (B1666218) amide, like its parent compound Betulinic acid, is implicated in the induction of programmed cell death, or apoptosis, in cancer cells. Research indicates that the conjugation of glycine to Betulinic acid can enhance its cytotoxic activity. mdpi.com The primary mechanism of apoptosis induction by Betulinic acid and its derivatives is through the mitochondrial pathway. scholarsresearchlibrary.comresearchgate.net This involves the perturbation of mitochondrial function, leading to a loss of the mitochondrial transmembrane potential and the release of cytochrome c into the cytosol. scholarsresearchlibrary.com Cytochrome c then activates a cascade of enzymes called caspases, including caspase-3 and caspase-8, which are key executioners of apoptosis. rjpbcs.comdiva-portal.org This process ultimately leads to DNA fragmentation and cell death. rjpbcs.commdpi.com
Notably, Betulinic acid-induced apoptosis appears to be independent of the p53 tumor suppressor protein in certain cancer cell lines, such as melanoma and neuroectodermal tumors. scholarsresearchlibrary.comrjpbcs.com Some studies have shown that while Betulinic acid can increase the expression of the p21 protein, which is associated with cell cycle arrest, the apoptotic process can bypass the typical p53-dependent pathways. rjpbcs.com Furthermore, the process involves the generation of reactive oxygen species (ROS), which act as upstream signaling molecules in the apoptotic cascade. nih.gov
Interaction with Cellular Signaling Cascades
Betulinic glycine amide and its parent compound interact with several crucial cellular signaling cascades, influencing cell proliferation, survival, and death. One of the key pathways modulated is the PI3K/AKT/mTOR pathway. iris-biotech.de Inhibition of this pathway is one of the mechanisms by which Betulinic acid can promote autophagy, a form of programmed cell death. iris-biotech.de
Another significant signaling pathway affected is the mitogen-activated protein kinase (MAPK) pathway. scholarsresearchlibrary.com Specifically, Betulinic acid has been shown to activate the pro-apoptotic p38 and JNK/SAPK kinases while not affecting the anti-apoptotic ERK kinases. nih.gov This differential activation contributes to its pro-apoptotic effects. The activation of these MAPKs is linked to the generation of reactive oxygen species (ROS). nih.gov
Furthermore, Betulinic acid has been found to modulate the NF-κB signaling pathway. iris-biotech.demdpi.com It can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cell survival. mdpi.comnih.gov This inhibition is achieved by preventing the degradation of IκBα, an inhibitor of NF-κB. mdpi.comnih.gov
Recent research has also highlighted the role of Betulinic acid derivatives in targeting the RAS signaling pathway. Specifically, monophthalates of Betulinic acid have been shown to inhibit the GDP/GTP exchange in oncogenic K-RAS4B proteins by stabilizing an unproductive complex with the SOS protein. rsc.org This action selectively inhibits the RAS-PI3K-AKT downstream cascade over the RAS-RAF-MEK-ERK pathway. rsc.org
Modulation of Specific Enzyme Activities
This compound's biological activity is also linked to its ability to modulate the function of specific enzymes. A primary target is topoisomerase I, a crucial enzyme involved in DNA replication and transcription. medchemexpress.com Betulinic acid acts as an inhibitor of eukaryotic topoisomerase I. medchemexpress.com
The compound and its derivatives also influence the activity of caspases, the key enzymes in the apoptotic pathway. Betulinic acid treatment leads to the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3. rjpbcs.comdiva-portal.org
Furthermore, research indicates that Betulinic acid can inhibit the activity of IKK (IκB kinase), which is responsible for phosphorylating IκBα and subsequently activating the NF-κB pathway. mdpi.com In the context of its anti-inflammatory effects, Betulinic acid has been shown to inhibit COX-2 protein expression. nih.gov
Effects on Cellular Organelles and Structures
The primary organelle targeted by this compound and its parent compound is the mitochondrion. The induction of apoptosis is directly linked to the disruption of mitochondrial function. scholarsresearchlibrary.comrjpbcs.comrsc.org Betulinic acid causes a change in the permeability of the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential. rjpbcs.comnih.gov This is associated with a modulatory effect on the BCL/BAX family of proteins, which are key regulators of mitochondrial membrane permeability. rjpbcs.com The release of mitochondrial components like cytochrome c and AIF (apoptosis-inducing factor) into the cytoplasm is a critical step in initiating the caspase cascade. rjpbcs.com
Studies have also indicated that Betulinic acid derivatives can cause damage to the cell membrane, as evidenced by lactate (B86563) dehydrogenase (LDH) leakage assays. mdpi.com Additionally, lysosome disruption has been observed in a dose-dependent manner. mdpi.com
Regulation of Gene Expression Profiles
This compound and its derivatives can significantly alter the gene expression profiles in cancer cells, contributing to their anti-tumor effects. Treatment with Betulinic acid has been shown to upregulate the expression of several genes involved in cell cycle regulation and apoptosis.
For instance, in colon cancer cells, Betulinic acid has been found to significantly upregulate the expression of metallothionein (B12644479) 1 (MT1) family genes, with Metallothionein 1G (MT1G) being the most highly induced. nih.gov This upregulation of MT1G was linked to the arrest of the cell cycle at the G2/M phase. nih.gov
Furthermore, Betulinic acid can influence the expression of genes involved in the apoptosis pathway, such as the BCL-2 family of genes. mdpi.com It has been reported to increase the ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2 protein. researchgate.net In some cell lines, an increased expression of the p21 protein, a cell cycle regulator, has been observed following treatment with Betulinic acid. rjpbcs.commdpi.com
Conversely, Betulinic acid can down-regulate the expression of genes that promote cancer progression. For example, it has been shown to inhibit the expression of COX-2. nih.gov In the context of drug resistance, Betulin (B1666924) has been found to upregulate the expression of the ABCC1 gene, which encodes a multidrug resistance protein. frontiersin.org
A summary of the effects of Betulinic acid and its derivatives on various cell lines and the observed molecular mechanisms is presented in the table below.
| Cell Line | Compound | Observed Effect | Molecular Mechanism |
| Mel-2 (Melanoma) | This compound | Cytotoxic | Not specified |
| Mel-2 (Melanoma) | Betulinic acid α-amino acid conjugates | High activity | Not specified |
| T47D, MCF-7, SNB-19, Colo-829, C-32 (various cancers) | Betulin derivatives with 1,2,3-triazole ring | Cytotoxic | Not specified |
| MEL-1, -2, -3, -4 (Melanoma) in mice | Betulinic acid | Tumor growth inhibition | Induces apoptosis |
| UISO-Mel-1 (Melanoma) | Betulinic acid | Programmed cell death | Activation of p38 and JNK/SAPK MAPKs, ROS generation |
| K-562 (Leukemia) | Betulinic acid | Cytotoxic, apoptosis, cell cycle arrest | Not specified |
| PC-3 (Prostate Cancer) | Betulinic acid | Inhibition of NF-κB | Reduced IKK activity, stimulated IκBα phosphorylation |
| HT29, SW480 (Colon Cancer) | Betulinic acid | Cell cycle arrest at G2/M | Upregulation of MT1G gene |
| B164A5 (Murine Melanoma) | N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | Apoptosis | Not specified |
| B164A5 (Murine Melanoma) | N-(2,3-indolo-betulinoyl)glycine (BA3) | Necrosis | Not specified |
| A549, MCF-7 (Lung, Breast Cancer) | Betulin-1,4-quinone hybrids | Mitochondrial apoptosis | Not specified |
Structure Activity Relationship Sar Elucidation
Influence of Glycine (B1666218) Moiety on Pharmacological Activity
The conjugation of a glycine moiety to the betulinic acid scaffold has been shown to significantly impact its pharmacological properties, primarily by increasing polarity and aqueous solubility. rjpbcs.com Betulinic acid itself suffers from poor water solubility, which limits its bioavailability and therapeutic application. rjpbcs.commdpi.com The introduction of the hydrophilic glycine residue addresses this limitation. For instance, the amide of betulinic acid with glycine is reported to be 100 times more soluble in water than betulinic acid itself. rjpbcs.com
This enhanced solubility often translates to improved biological activity. Studies have demonstrated that converting the methyl ester of glycine conjugates to the free acid form enhances cytotoxicity against human melanoma (MEL-2) cells. mdpi.com This suggests that the free carboxyl group of the glycine moiety is a key contributor to the observed activity. The improved water solubility allows the compound to maintain the specific cytotoxicity of the parent betulinic acid molecule while facilitating better interaction with biological targets. mdpi.com
Furthermore, research on 2,3-indolo-betulinic acid derivatives has shown that conjugation with glycine at the C-28 position can lead to highly potent compounds. mdpi.com In some cases, the number of glycine fragments attached to the triterpenoid (B12794562) core has been shown to influence the antiproliferative, cytotoxic, and anti-migratory properties of the derivatives. mdpi.com For example, a derivative with a diglycylglycine side chain displayed the highest cytotoxic effect among a series of glycine conjugates. mdpi.com
Impact of Amide Linkage at C-28
The formation of an amide bond at the C-28 carboxylic acid position of betulinic acid is a critical modification that profoundly influences its biological activity. This linkage serves as a stable and effective way to introduce various substituents, including amino acids like glycine, that can modulate the compound's physicochemical and pharmacological properties.
Research has consistently shown that C-28 amide derivatives of betulinic acid are promising for developing new therapeutic agents, particularly with antitrypanosomal and anti-HIV activities. nih.gov In the context of anti-HIV agents, specific C-28 amide substitutions have led to a significant increase in activity. For instance, incorporating a cyclic secondary amide group with an extended side chain at the C-28 position has been shown to remarkably enhance the anti-HIV maturation inhibitory activity of bevirimat (B1684568), a betulinic acid derivative. nih.gov
The nature of the substituent attached via the amide linkage is also crucial. Studies on α-glucosidase inhibitors revealed that converting the C-28 carboxylic group of 2,3-indolo-betulinic acid to an amide dramatically increased the inhibitory activity by up to 4730 times. nih.gov Specifically, the glycine amide and L-phenylalanine amides exhibited exceptionally low IC50 values of 0.04 and 0.05 μM, respectively. nih.gov This highlights the importance of the amide bond in presenting the substituent in a favorable orientation for interaction with the biological target. Molecular modeling suggests that the improved potency is due to additional polar interactions formed between the C-28 side chain and a sub-pocket of the α-glucosidase allosteric site. nih.gov
Significance of Modifications at the C-3 Position
The C-3 hydroxyl group of the betulinic acid scaffold is another key site for structural modification that significantly impacts pharmacological activity. While the focus of this article is on betulinic glycine amide, which typically retains the C-3 hydroxyl group, it is important to understand the role of this position in the broader context of betulinic acid derivatives.
Modifications at the C-3 position have been shown to be more promising for increasing the antiplasmodial properties of the betulinic acid skeleton than simultaneous modifications at both C-3 and C-28 positions. nih.gov For instance, acylation of the C-3 hydroxyl group has been found to improve antiplasmidial activity. nih.gov Similarly, the introduction of a 3-O-(3′,3′-dimethylsuccinyl) group at the C-3 position, as seen in the anti-HIV agent bevirimat, is a critical determinant of its activity. nih.gov
However, for some biological targets, a free C-3 hydroxyl group is essential. For example, in the inhibition of the GDP/GTP exchange in oncogenic K-RAS4B proteins, acylation of the 3-OH group led to inactive betulinic acid derivatives. nih.gov This underscores the target-dependent nature of the SAR at the C-3 position. The orientation of the hydroxyl group at C-3 can also be a factor, as seen in 3-epi-betulinic acid derivatives which have shown some antiviral activity. d-nb.info
Role of Other Functional Group Substitutions and Hybridizations
Beyond the primary modifications at C-3 and C-28, the introduction of other functional groups and the creation of hybrid molecules can further refine the pharmacological profile of betulinic acid derivatives. These modifications can influence various properties, including potency, selectivity, and mechanism of action.
For instance, the introduction of an indole (B1671886) skeleton at the C-2 and C-3 positions of betulinic acid, followed by conjugation with glycine at C-28, has been shown to significantly increase cytotoxic activity against melanoma cells. nih.gov The addition of a chlorine atom to the indole ring can further enhance this activity against certain cancer cell lines. mdpi.com
Hybridization with other bioactive molecules is another strategy to enhance the therapeutic potential of betulinic acid. For example, hybrid models of betulinic acid with artesunic acid have shown promising antiplasmodial properties. nih.gov The creation of conjugates with molecules like rhodamine B can result in mitochondria-targeting theranostic agents. cjnmcpu.com
Correlating Structural Features with Biological Target Interactions
The ultimate goal of SAR studies is to understand how specific structural features of a molecule, such as this compound, mediate its interaction with biological targets, leading to a particular pharmacological effect. This understanding is often achieved through a combination of experimental biological assays and computational molecular modeling.
For example, the enhanced anti-HIV activity of certain C-28 amide derivatives of bevirimat is attributed to their ability to promote anti-maturation effects without significant anti-entry effects. nih.gov Molecular modeling studies have suggested that the increased potency of 2,3-indolo-betulinic acid amides as α-glucosidase inhibitors is due to additional polar interactions between the C-28 side chain and a sub-pocket of the enzyme's allosteric site. nih.gov
In the context of anticancer activity, betulinic acid and its derivatives are known to induce apoptosis. researchgate.net The introduction of a triphenylphosphonium cation into the triterpenoid structure has been shown to markedly enhance cytotoxic action, likely by facilitating mitochondrial targeting. researchgate.net Furthermore, molecular docking studies have been employed to investigate the binding mechanisms of betulin (B1666924) derivatives with proteins like Akt, a key player in cancer cell survival pathways. nih.gov
The correlation of structural features with target interactions is a dynamic process. As new biological targets are identified and more sophisticated computational tools become available, our understanding of the SAR of this compound and related compounds will continue to evolve, paving the way for the development of next-generation therapies.
Preclinical Research Methodologies and Advanced Approaches
In Vitro Cell-Based Assays for Biological Activity Profiling
In vitro assays are fundamental in the initial screening and characterization of the biological effects of Betulinic glycine (B1666218) amide. These tests are performed on various human cancer cell lines to determine the compound's cytotoxic and antiproliferative capabilities.
Commonly employed assays include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests that the compound is cytotoxic or inhibits cell proliferation.
SRB (Sulphorhodamine B) Assay: This assay is used to quantify cell density by measuring the protein content of the cells, providing another method to assess cytotoxicity. nih.gov
Lactate (B86563) Dehydrogenase (LDH) Assay: The release of the LDH enzyme from cells into the surrounding culture medium is an indicator of compromised cell membrane integrity and, therefore, cytotoxicity. mdpi.com Studies have shown that derivatives of 2,3-indolo-betulinic acid, including those with glycine residues, cause a dose-dependent release of LDH from murine melanoma (B164A5) cells, confirming cell membrane damage. mdpi.comdntb.gov.ua
Neutral Red Uptake (NR) Assay: This assay evaluates cytotoxicity by assessing the ability of viable cells to incorporate and store the neutral red dye within their lysosomes. mdpi.com
Wound-Healing/Scratch Assay: This assay is used to evaluate the anti-migratory properties of a compound. A scratch is made on a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time. Derivatives of 2,3-indolo-betulinic acid with glycine moieties have demonstrated a dose-dependent inhibition of cell migration in human melanoma (A375) cells. mdpi.com
Apoptosis and Necrosis Staining: Techniques such as Hoechst 3342 staining are used to visualize nuclear changes associated with apoptosis (programmed cell death) or necrosis. mdpi.com For instance, N-(2,3-indolo-betulinoyl)glycine was found to induce necrosis at lower concentrations. mdpi.comdntb.gov.ua
Research has shown that conjugating betulinic acid with amino acids, including glycine, can enhance its cytotoxic activity. rjpbcs.com For example, N-(2,3-indolo-betulinoyl)glycine and its di- and tri-glycine analogs have shown significant cytotoxic effects against various melanoma cell lines. mdpi.commdpi.com In one study, N-(2,3-indolo-betulinoyl)glycine (BA3) and N-(2,3-indolo-betulinoyl)glycylglycine (BA2) showed IC50 values of 8.11 µM and 9.15 µM, respectively, against B164A5 murine melanoma cells, which was a nearly 2.2-fold higher inhibitory activity than the parent 2,3-indolo-betulinic acid. mdpi.com Another study found that N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) was the most potent against A375 human melanoma cells, with an IC50 value of 5.7 µM. mdpi.com
Table 1: In Vitro Cytotoxicity of Betulinic Glycine Amide and Related Derivatives
| Compound/Derivative | Cell Line | Assay | Key Finding (IC50) | Reference |
|---|---|---|---|---|
| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 (Murine Melanoma) | MTT | 8.11 µM | mdpi.com |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 (Murine Melanoma) | MTT | 9.15 µM | mdpi.com |
| N-(2,s-indolo-betulinoyl)diglycylglycine (BA1) | A375 (Human Melanoma) | MTT | 5.7 µM | mdpi.com |
| Betulinic acid glycine free acid conjugate | MEL-2 (Human Melanoma) | Not Specified | 4.2 µg/mL | rjpbcs.com |
| Betulinic acid amide (BAA) | MDA-MB-231 (Breast Cancer) | Not Specified | < 30 µg/mL | researchgate.net |
In Vivo Animal Models for Efficacy Assessment
Following promising in vitro results, the efficacy of this compound and its derivatives is assessed in living organisms. In vivo animal models are critical for evaluating a compound's therapeutic effect in a complex biological system, providing insights into its potential clinical utility.
The most common in vivo models for cancer research include:
Xenograft Mouse Models: Human cancer cells are implanted into immunocompromised mice, where they form tumors. These models are widely used to test the antitumor activity of new compounds. For example, studies have been planned to investigate the anti-melanoma potential of 2,3-indolo-betulinic acid derivatives with glycine moieties in a murine melanoma animal model. mdpi.com
Syngeneic Mouse Models: Cancer cells of murine origin are implanted into immunocompetent mice. This model allows for the study of the interaction between the therapeutic agent and the host immune system.
Disease-Specific Models: For non-cancer indications, specific animal models are used. For instance, to test the anti-inflammatory properties of betulinic acid, a mouse model of endotoxic shock induced by lipopolysaccharide (LPS) has been utilized. mdpi.com Similarly, animal models of cerebral ischemia-reperfusion have been used to investigate the neuroprotective effects of betulinic acid. science.gov
In vivo studies have demonstrated the potential of betulinic acid derivatives. For example, one derivative, 6g, derived from 23-hydroxybetulinic acid, showed activity comparable to the standard chemotherapeutic agents cyclophosphamide (B585) and 5-fluorouracil (B62378) against H22 liver tumors and B16 melanoma in mice, respectively. nih.gov Betulinic acid itself has been shown to inhibit tumor growth in mice infected with human melanoma cells without causing significant side effects like weight loss. rjpbcs.com
Computational Approaches in Drug Design and Mechanism Prediction
Computer-aided drug design (CADD) plays an increasingly vital role in modern drug discovery, helping to streamline the process, reduce costs, and accelerate the identification of promising drug candidates. cmu.edusysrevpharm.org These computational methods are used to design novel derivatives of this compound and to predict their biological activity and mechanism of action.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein), to form a stable complex. researchgate.net It helps in understanding the binding interactions and can be used to screen large virtual libraries of compounds for potential binders to a specific biological target. nih.gov Molecular docking studies have been used to investigate the binding mechanism of betulin (B1666924) derivatives with proteins like Akt. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. cmu.edu This provides detailed information on the conformational changes and stability of protein-ligand complexes, offering deeper insights into the mechanism of action.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. researchgate.net This model can then be used as a template to search for other molecules with similar features.
These computational tools are instrumental in optimizing the structure of this compound to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net
Strategies for Enhancing Biological Action in Preclinical Models
A significant focus of preclinical research is on developing strategies to overcome the limitations of parent compounds like betulinic acid, such as poor water solubility and suboptimal bioavailability, thereby enhancing their therapeutic action. mdpi.comnih.gov
Strategies for this compound and related compounds include:
Chemical Modification: This is a primary strategy to improve a compound's properties. The synthesis of amide derivatives, particularly with amino acids like glycine, is a key approach. nih.govrjpbcs.com Conjugating betulinic acid with glycine has been shown to improve water solubility by up to 100-fold, which can enhance bioavailability and biological activity. rjpbcs.com Further modifications, such as introducing an indole (B1671886) skeleton at the C-2 position in addition to the glycine amide at C-28, have resulted in derivatives with enhanced cytotoxicity. mdpi.com
Formulation and Drug Delivery Systems: Developing advanced drug delivery systems is another crucial strategy. This includes formulating the compound into nanoparticles, liposomes, micelles, or conjugates with polymers like polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net For instance, a PEG-betulinic acid conjugate (PEG-BA) was found to be more effective against pancreatic cancer cells than free betulinic acid. nih.gov These systems can improve solubility, protect the drug from degradation, and enable targeted delivery to tumor sites. researchgate.net
Combination Therapy: Investigating the synergistic effects of this compound with other established anticancer drugs is a promising approach. For example, the combination of betulinic acid with the HDAC inhibitor chidamide (B1683975) was shown to additively inhibit acute myeloid leukemia (AML) in both in vitro and in vivo models by suppressing the HIF1α pathway and generating reactive oxygen species (ROS). nih.gov
Self-Associating Systems: Some glycosylated steroid derivatives have been shown to self-associate and insert into biological membranes, thereby enhancing the uptake of therapeutic compounds. google.com This principle could potentially be applied to derivatives of this compound to improve their cellular penetration.
These strategies are explored and validated in preclinical models to identify the most effective approach for maximizing the therapeutic potential of this compound before it can be considered for human trials.
Future Research Directions and Therapeutic Advancement Perspectives
Identification of Novel Molecular Targets
A fundamental aspect of advancing betulinic glycine (B1666218) amide as a therapeutic candidate is the precise identification of its molecular targets. While the parent compound, betulinic acid (BA), is known to induce apoptosis through direct effects on mitochondria and inhibition of enzymes like topoisomerase, the specific interactions of the glycine amide derivative remain largely uncharted territory. nih.govjpccr.eu Understanding these targets is paramount for elucidating its mechanism of action and predicting its efficacy and potential side effects.
Future research should employ a multi-pronged approach to deconstruct the compound's mechanism. Chemoproteomic strategies, utilizing affinity-based probes derived from betulinic glycine amide, could globally profile interacting proteins within cancer cells. This can be complemented by in silico molecular docking studies, which can predict binding affinities to a wide array of known cancer-related proteins. nih.govresearchgate.net For instance, molecular docking has been used to investigate the binding mechanisms of other betulinic acid derivatives with proteins such as the Akt protein, cyclin-dependent kinase 6 (CDK6), human epidermal growth factor receptor 2 (HER2/neu), and the Keap1 Kelch-domain. researchgate.netbiorxiv.org Similar computational screening of this compound against a library of oncoproteins could rapidly generate hypotheses for subsequent biological validation.
Furthermore, Gene Ontology enrichment analysis, which has been applied to other lupane (B1675458) carboxamides, could reveal disrupted molecular pathways associated with the compound's activity, such as those related to oxidative stress and chromatin structure alteration. eatris.cz A target identification-based analysis, similar to one that identified eight potential key targets for betulinic acid in cervical cancer, would be invaluable for the glycine amide derivative. nih.gov Identifying whether this compound shares targets with its parent compound or possesses a unique molecular fingerprint is a critical question that needs to be answered to guide its therapeutic development.
Identified Molecular Targets for Betulinic Acid and Its Derivatives
| Compound/Derivative Class | Technology Used | Potential Molecular Target(s) |
| Betulinic Acid | Biochemical Assays | Topoisomerase, Mitochondria |
| Betulinic Acid | Target Analysis | PI3K/AKT Signaling Pathway |
| Betulinic Acid-Peptide Conjugates | Molecular Docking | CDK6, HER2/neu |
| Betulinic Acid Derivatives | Molecular Docking | Keap1 Kelch-domain |
| Betulinic Acid | Molecular Docking | α-glucosidase |
Development of Advanced Analogues with Optimized Biological Action
While this compound itself is an analogue of betulinic acid, the principles of medicinal chemistry suggest that further structural modifications could yield next-generation compounds with even more desirable properties. The primary goals of creating advanced analogues include enhancing target specificity, increasing potency, improving solubility, and optimizing pharmacokinetic profiles.
Research has already demonstrated the value of this approach. Studies on C-28 amino acid conjugates of betulinic acid found that converting the methyl ester of glycine conjugates to their corresponding free acid forms not only improved aqueous solubility but also enhanced cytotoxic activity against human melanoma cells. mdpi.comrjpbcs.com This highlights that even small modifications to the glycine amide structure can lead to significant gains in biological action.
A particularly fruitful area of research has been the creation of more complex conjugates. For example, a series of derivatives based on a 2,3-indolo-betulinic acid scaffold have been synthesized and evaluated. mdpi.commdpi.com In these studies, the conjugation of the indole-modified core with glycine or di- and tri-glycine peptides at the C-28 position led to a significant increase in cytotoxicity against melanoma cells compared to the non-conjugated indole (B1671886) precursor. mdpi.comnih.gov This suggests that the peptide moiety plays a crucial role in the compound's enhanced activity.
Biological Activity of Advanced Glycine-Containing Analogues
| Compound | Structural Modification | Key Finding |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | Indole at C2/3, Glycine at C28 | ~2.2-fold higher inhibitory activity against melanoma than the parent indole compound. mdpi.com |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | Indole at C2/3, Diglycine at C28 | ~2.2-fold higher inhibitory activity against melanoma than the parent indole compound. mdpi.com |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | Indole at C2/3, Triglycine at C28 | Most potent antiproliferative activity against A375 human melanoma cells (IC₅₀ = 5.7 µM). mdpi.comnih.gov |
| Glycine-conjugated betulinic acid (free acid) | Conversion from methyl ester | Enhanced cytotoxicity and significantly improved water solubility. mdpi.comrjpbcs.com |
Exploration of Combination Therapies in Preclinical Settings
The clinical standard for cancer treatment rarely relies on a single agent. Combination therapies, which pair drugs with different mechanisms of action, are often more effective at killing cancer cells and overcoming drug resistance. A crucial future direction for this compound is its preclinical evaluation in combination with established chemotherapeutic agents, targeted therapies, and radiotherapy.
To date, such studies have focused almost exclusively on the parent compound, betulinic acid. Research has shown that betulinic acid can cooperate with cytotoxic stimuli like ionizing radiation and chemotherapeutic drugs to suppress tumor growth. scholarsresearchlibrary.com For example, betulinic acid has been studied in combination with drugs such as doxorubicin (B1662922) and chidamide (B1683975). jpccr.eudergipark.org.tr In one preclinical study, betulin (B1666924) showed a synergistic effect when combined with the cytostatic drug Namitecan. biorxiv.org
Given that this compound and its advanced analogues demonstrate superior single-agent cytotoxicity, it is logical to hypothesize that they could be potent sensitizers in combination regimens. mdpi.commdpi.com Future preclinical studies should systematically screen this compound against a panel of standard-of-care cancer drugs across various cancer types. These studies would aim to identify synergistic or additive interactions, allowing for the potential reduction of dosages of highly toxic conventional agents, thereby mitigating side effects while enhancing therapeutic efficacy.
Integration with Emerging Drug Discovery Technologies
The advancement of this compound can be significantly accelerated by leveraging emerging technologies in drug discovery and development. These technologies offer powerful tools for target identification, lead optimization, and overcoming longstanding challenges like poor bioavailability.
Nanotechnology-based Drug Delivery: A major hurdle for many triterpenoids, including betulinic acid and its derivatives, is poor water solubility, which limits bioavailability and clinical application. nih.govresearchgate.net Nano-drug delivery systems (NDDSs) offer a promising solution. Encapsulating this compound within nanoformulations such as nanoparticles, liposomes, or micelles can enhance its solubility, protect it from degradation in the body, prolong its circulation time, and potentially enable targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect. researchgate.netdovepress.comnih.gov The development of such nanoformulations for this compound is a critical step toward clinical translation.
Computational and High-Throughput Screening: Modern drug discovery is increasingly driven by computational power. In silico methods like molecular docking are already being used to predict how betulinic acid derivatives bind to protein targets. nih.govresearchgate.netanalis.com.my This can be expanded for this compound to virtually screen it against vast libraries of biological targets, prioritizing those with the highest predicted binding affinity for laboratory testing. Furthermore, high-throughput screening (HTS) assays can rapidly test the compound against thousands of cell lines or molecular targets, providing a comprehensive picture of its activity profile. nih.gov Integrating these technologies will allow for a more rapid and rational optimization of this compound and its future analogues.
Q & A
Q. How to resolve contradictions in reported IC50_{50}50 values across studies evaluating this compound’s cytotoxicity?
- Methodological Answer : Discrepancies often arise from batch-to-batch variability or assay conditions. Standardize protocols by: (i) Using identical cell passage numbers and serum-free media during assays. (ii) Validating compound stability via LC-MS before testing. (iii) Reporting purity levels (e.g., ≥95% by HPLC) and solvent controls . For meta-analysis, apply the Hill equation to normalize dose-response curves across studies .
Q. What strategies ensure batch-to-batch consistency in this compound for sensitive bioassays?
- Methodological Answer : Request peptide content analysis (via amino acid analysis) and residual solvent testing (e.g., GC-MS for DMSO). For cell-based assays, pre-test each batch’s cytotoxicity at 10–100 µM and compare apoptosis induction (e.g., caspase-3 activation) to a reference batch. Document variations in supplementary materials using standardized tables .
Data Reporting and Reproducibility
Q. What experimental details must be included in publications to ensure reproducibility of this compound studies?
- Methodological Answer : Follow Beilstein Journal guidelines: (i) Provide synthesis protocols (solvents, catalysts, reaction times) in the main text or supplementary information. (ii) Report NMR chemical shifts (, ppm) and coupling constants (, Hz). (iii) Include raw flow cytometry data (FCS files) and Western blot images with molecular weight markers .
Q. How to design a study analyzing the Bcl-2/Bax pathway modulation by this compound?
- Methodological Answer : Use H460 cells treated with IC doses for 24–48 hours. Extract proteins for Western blotting with antibodies against Bcl-2, Bax, and cleaved PARP. Normalize to β-actin and include densitometry analysis. Validate findings with siRNA knockdown of Bax to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
